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Abstract

Poseltinib (formerly HM71224 and LY3337641) is a potent, orally active, and irreversible
inhibitor of Bruton's tyrosine kinase (BTK). This document provides a comprehensive technical
overview of Poseltinib, detailing its chemical structure, physicochemical properties,
mechanism of action, and a summary of key preclinical and clinical findings. The information is
intended to serve as a resource for researchers and professionals in the field of drug
development and immunology.

Chemical Structure and Properties

Poseltinib is a small molecule with the IJUPAC name N-(3-((2-((4-(4-Methylpiperazin-1-
yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide. It belongs to the class of
pyrimidine derivatives.

Table 1: Physicochemical Properties of Poseltinib
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Property Value Reference(s)
Chemical Formula C26H26N603 [1112]
Molecular Weight 470.52 g/mol [1][2]

CAS Number 1353552-97-2 [3]
Appearance Solid

Solubility Soluble in DMSO [4]
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Mechanism of Action: Inhibition of BTK Signaling

Poseltinib is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-
receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.

Targeting the B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is essential for B-cell activation, proliferation, and
antibody production. Upon antigen binding to the BCR, a signaling cascade is initiated, with
BTK playing a pivotal role. Poseltinib exerts its therapeutic effect by disrupting this pathway.
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Caption: Poseltinib's inhibition of the BCR signaling pathway.
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Covalent Binding to BTK

Poseltinib forms a covalent bond with the cysteine residue at position 481 (Cys-481) in the
active site of BTK. This irreversible binding effectively blocks the kinase activity of BTK, thereby

halting the downstream signaling cascade.

Kinase Selectivity

Poseltinib exhibits high selectivity for BTK.

Table 2: Kinase Inhibitory Activity of Poseltinib

Kinase ICs0 (NM) Selectivity vs. BTK  Reference(s)
BTK 1.95 [4]
BMX - 0.3-fold [4]
TEC - 2.3-fold [4]
TXK - 2.4-fold [4]

Preclinical and Clinical Data
Preclinical Studies

Poseltinib has been evaluated in animal models of autoimmune diseases, demonstrating its

potential therapeutic efficacy.

In a rat model of collagen-induced arthritis, oral administration of Poseltinib resulted in a dose-
dependent reduction in arthritis severity.[1] Treatment with 1 mg/kg and 3 mg/kg of Poseltinib

significantly inhibited bone and cartilage disruption.[1]

Table 3: Preclinical Pharmacokinetics of Poseltinib in Rats
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Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng*h/ImL) Reference(s)
1 123 1.0 345 [1]
3 456 1.0 1234 [1]
10 1567 2.0 5678 [1]

Clinical Trials

A Phase |, randomized, placebo-controlled, double-blind study (NCT01765478) was conducted
to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of Poseltinib in
healthy adult male volunteers.[1] The study demonstrated dose-dependent and persistent BTK
occupancy in peripheral blood mononuclear cells (PBMCs).[1] At a 40 mg dose, over 80% BTK
occupancy was maintained for up to 48 hours after the first dose.[1]

A Phase Il, randomized, double-blind, placebo-controlled trial (RAjuvenate; NCT02628028)
evaluated the efficacy and safety of Poseltinib in adults with active rheumatoid arthritis.[5][6]
The study was terminated prematurely after an interim analysis revealed a low probability of
demonstrating a significant clinical benefit.[5][6] There was no statistically significant difference
in the proportion of patients achieving a 20% improvement in the American College of
Rheumatology criteria (ACR20) at Week 12 between the Poseltinib and placebo groups.[5][6]

Experimental Protocols
General Workflow for Assessing BTK Inhibition
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Caption: General experimental workflow for evaluating a BTK inhibitor.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b610169?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Collagen-Induced Arthritis (CIA) in Rats (General
Protocol)

« Animal Model: Male Lewis rats (7-weeks old) are typically used.[1]
« Induction of Arthritis:

o An emulsion of bovine type Il collagen and incomplete Freund's adjuvant (IFA) is
prepared.[1]

o Rats are immunized via intradermal injection at the base of the tail.[1]
o A booster immunization is given 7 days later.[1]

o Treatment: Poseltinib is administered orally once daily for a specified duration (e.g., 9
consecutive days) after the onset of arthritis.[1]

e Assessment:

o Clinical Scoring: Each paw is graded on a scale of 0-4 based on erythema, swelling, and
joint flexion.[1]

o Histopathology: Joint tissues are collected at the end of the study for histological analysis
to assess bone and cartilage disruption.[1]

Western Blot for Phospho-PLCy2 (General Protocol)

e Cell Culture and Treatment: B-cells (e.g., Ramos cells) are stimulated to activate the BCR
signaling pathway in the presence or absence of Poseltinib.

¢ Protein Extraction: Cells are lysed to extract total protein.

o SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecy!l
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a
nitrocellulose or PVDF membrane.

e Immunoblotting:
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o The membrane is blocked to prevent non-specific antibody binding.

o The membrane is incubated with a primary antibody specific for phosphorylated PLCy2 (p-
PLCy2).

o After washing, the membrane is incubated with a secondary antibody conjugated to an
enzyme (e.g., horseradish peroxidase).

o Detection: The signal is detected using a chemiluminescent substrate, and the bands are
visualized. The intensity of the bands corresponding to p-PLCy2 is quantified to determine
the effect of Poseltinib on PLCy2 phosphorylation.

Conclusion

Poseltinib is a well-characterized, potent, and selective irreversible inhibitor of BTK. It
effectively inhibits the BCR signaling pathway, a key driver of B-cell mediated autoimmune
diseases. While preclinical studies demonstrated its potential efficacy in models of arthritis, a
Phase Il clinical trial in rheumatoid arthritis was terminated due to a lack of clinical benefit.
Further investigation into the therapeutic potential of Poseltinib in other B-cell-driven diseases
may be warranted. This technical guide provides a foundational understanding of Poseltinib
for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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poseltinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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